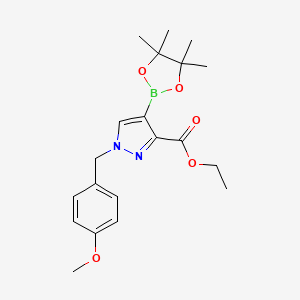
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-1,2,3,4-tetrahidroisoquinolin-5-ol es un derivado fluorado de la tetrahidroisoquinolina, una clase de compuestos conocidos por sus diversas actividades biológicas. Este compuesto es de interés en la química medicinal debido a sus posibles aplicaciones terapéuticas y propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Fluoro-1,2,3,4-tetrahidroisoquinolin-5-ol generalmente implica la fluoración de un precursor de tetrahidroisoquinolina. Un método común incluye el uso de agentes fluorantes como Selectfluor o N-fluorobenzenosulfonimida (NFSI) en condiciones controladas para introducir el átomo de flúor en la posición deseada . La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
La producción industrial de 8-Fluoro-1,2,3,4-tetrahidroisoquinolin-5-ol puede involucrar procesos de fluoración a gran escala utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento del producto consistentes. El uso de sistemas automatizados permite un control preciso sobre los parámetros de reacción, lo que lleva a una producción eficiente y escalable .
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Fluoro-1,2,3,4-tetrahidroisoquinolin-5-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para eliminar el átomo de flúor o para alterar el grupo hidroxilo.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir 8-fluoro-1,2,3,4-tetrahidroisoquinolin-5-ona, mientras que la reducción podría producir 8-fluoro-1,2,3,4-tetrahidroisoquinolina .
Aplicaciones Científicas De Investigación
8-Fluoro-1,2,3,4-tetrahidroisoquinolin-5-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como los efectos antiinflamatorios y neuroprotectores.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 8-Fluoro-1,2,3,4-tetrahidroisoquinolin-5-ol implica su interacción con dianas moleculares específicas, como enzimas o receptores. El átomo de flúor mejora la afinidad de unión y la selectividad del compuesto, lo que lleva a efectos biológicos más potentes. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
8-Fluoro-1,2,3,4-tetrahidroisoquinolin-6-ol: Otro derivado fluorado con propiedades similares pero diferentes actividades biológicas.
5-Fluoro-2-metil-1,2,3,4-tetrahidroisoquinolin-8-ol: Un compuesto relacionado con un grupo metilo que altera su comportamiento químico.
Unicidad
8-Fluoro-1,2,3,4-tetrahidroisoquinolin-5-ol es único debido a su patrón de fluoración específico, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol |
InChI |
InChI=1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2 |
Clave InChI |
YAPQDOVDPGZOFA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C(C=CC(=C21)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)



![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)

![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)



